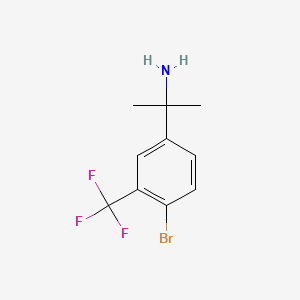
2,2-Difluoro-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-methylpentanoic acid is an organic compound with the molecular formula C6H10F2O2. It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of the pentanoic acid chain. This compound is a white crystalline solid and is used in various organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-methylpentanoic acid can be synthesized through several methods. One common method involves the reaction of 2,2-difluoro-3-methyl-butanol with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method involves the fluorination of 3-methyl-pentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2,2-difluoro-3-methyl-pentanoic acid typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the reaction .
化学反応の分析
Types of Reactions
2,2-Difluoro-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex fluorinated carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of higher fluorinated carboxylic acids.
Reduction: Formation of 2,2-difluoro-3-methyl-butanol.
Substitution: Formation of compounds with different halogens or other functional groups.
科学的研究の応用
2,2-Difluoro-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms, which can influence molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2,2-difluoro-3-methyl-pentanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.
3-Methyl-pentanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-3-methyl-butanol: The alcohol counterpart of 2,2-difluoro-3-methyl-pentanoic acid.
Uniqueness
2,2-Difluoro-3-methylpentanoic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to non-fluorinated analogs. This makes it a valuable compound in various chemical synthesis and research applications .
特性
IUPAC Name |
2,2-difluoro-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-3-4(2)6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOFXWQHQUOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanol](/img/structure/B8067319.png)
![1-[2-(Trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B8067332.png)


![3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8067356.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B8067362.png)





![2-[5-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B8067409.png)

